molecular formula C18H16N4O4S B11613092 4-amino-N-{(5Z)-5-[2-(4-methylphenyl)-2-oxoethylidene]-4-oxo-4,5-dihydro-1H-imidazol-2-yl}benzenesulfonamide

4-amino-N-{(5Z)-5-[2-(4-methylphenyl)-2-oxoethylidene]-4-oxo-4,5-dihydro-1H-imidazol-2-yl}benzenesulfonamide

Cat. No.: B11613092
M. Wt: 384.4 g/mol
InChI Key: UAVCQZQLFQTXTG-GDNBJRDFSA-N
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Description

4-AMINO-N-{4-[(Z)-2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-{4-[(Z)-2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, introduction of the sulfonamide group, and subsequent functionalization to achieve the desired structure. Common reagents used in these reactions include aldehydes, amines, and sulfonyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-{4-[(Z)-2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different biological activities .

Scientific Research Applications

4-AMINO-N-{4-[(Z)-2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-AMINO-N-{4-[(Z)-2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-N-{4-[(Z)-2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE is unique due to its specific structure, which allows for distinct interactions with biological targets. This uniqueness can lead to different biological activities and potential therapeutic applications compared to similar compounds .

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

(NE)-4-amino-N-[(4Z)-4-[2-(4-methylphenyl)-2-oxoethylidene]-5-oxoimidazolidin-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C18H16N4O4S/c1-11-2-4-12(5-3-11)16(23)10-15-17(24)21-18(20-15)22-27(25,26)14-8-6-13(19)7-9-14/h2-10H,19H2,1H3,(H2,20,21,22,24)/b15-10-

InChI Key

UAVCQZQLFQTXTG-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)N)/N2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C2C(=O)NC(=NS(=O)(=O)C3=CC=C(C=C3)N)N2

Origin of Product

United States

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